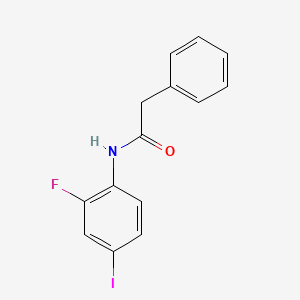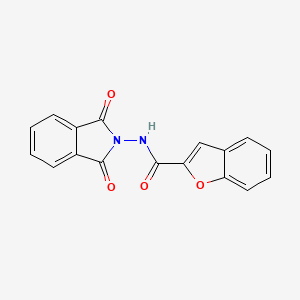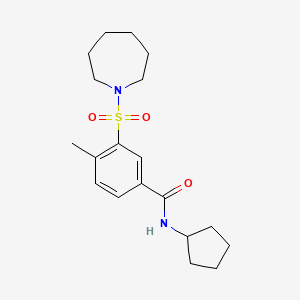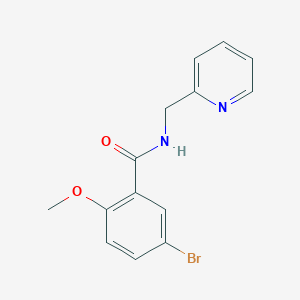
N-(2-fluoro-4-iodophenyl)-2-phenylacetamide
描述
N-(2-fluoro-4-iodophenyl)-2-phenylacetamide, also known as FIPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FIPA belongs to the class of phenylacetamide derivatives, which have been extensively studied for their biological activities.
科学研究应用
N-(2-fluoro-4-iodophenyl)-2-phenylacetamide has been studied for its potential applications in medicinal chemistry, particularly as a ligand for imaging and therapeutic purposes. This compound has been shown to bind selectively to sigma-1 receptors, which are involved in various physiological and pathological processes such as pain, addiction, and neurodegeneration. This compound has been labeled with radioisotopes such as iodine-123 and fluorine-18 for imaging studies in vivo. This compound has also been studied as a potential therapeutic agent for cancer, Alzheimer's disease, and other neurological disorders.
作用机制
N-(2-fluoro-4-iodophenyl)-2-phenylacetamide acts as a selective and high-affinity ligand for sigma-1 receptors, which are located in various tissues including the central nervous system, immune system, and endocrine system. Sigma-1 receptors are involved in the regulation of various cellular processes such as calcium signaling, protein folding, and oxidative stress. This compound has been shown to modulate the activity of sigma-1 receptors, leading to the activation of downstream signaling pathways that are involved in the regulation of cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In the central nervous system, this compound has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, leading to the regulation of synaptic plasticity and neuronal activity. This compound has also been shown to modulate the expression of various genes involved in neuroprotection and neuroinflammation. In the immune system, this compound has been shown to modulate the production of cytokines and chemokines, leading to the regulation of immune cell function and inflammation. This compound has also been shown to modulate the activity of various enzymes involved in oxidative stress and cell death.
实验室实验的优点和局限性
N-(2-fluoro-4-iodophenyl)-2-phenylacetamide has several advantages for lab experiments, including its high selectivity and affinity for sigma-1 receptors, its ability to cross the blood-brain barrier, and its potential for imaging and therapeutic applications. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
未来方向
There are several future directions for the study of N-(2-fluoro-4-iodophenyl)-2-phenylacetamide, including the development of more efficient synthesis methods, the optimization of radiolabeling techniques for imaging studies, and the identification of novel therapeutic targets for this compound in various diseases. This compound may also be studied in combination with other compounds for synergistic effects or to overcome limitations such as low solubility. The potential for this compound to modulate the activity of sigma-1 receptors in various tissues and cell types warrants further investigation into its potential applications in various fields of medicine.
属性
IUPAC Name |
N-(2-fluoro-4-iodophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FINO/c15-12-9-11(16)6-7-13(12)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLRULRJCXUXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4402109.png)
![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4402118.png)
![1-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4402126.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4402132.png)
![2,2-dimethyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B4402140.png)

![N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4402163.png)
![N-(4-acetylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4402172.png)
![1-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4402190.png)
![1-(2-{2-[(2-furylmethyl)amino]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4402193.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,6-difluorobenzamide](/img/structure/B4402198.png)
![5-chloro-2-[3-(dimethylamino)propoxy]benzaldehyde hydrochloride](/img/structure/B4402205.png)
